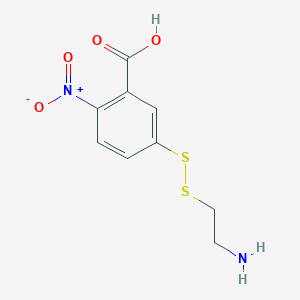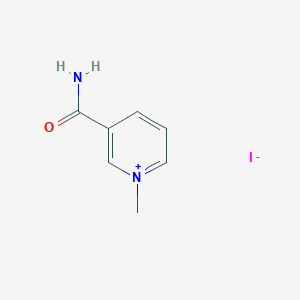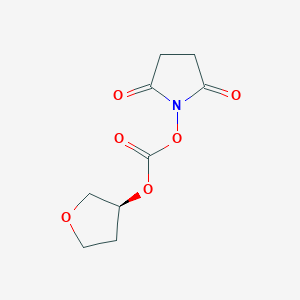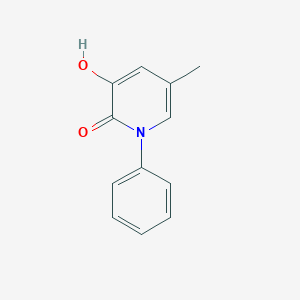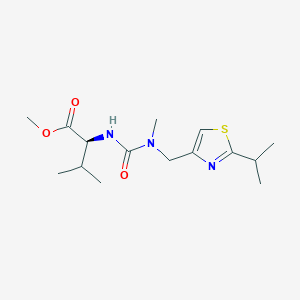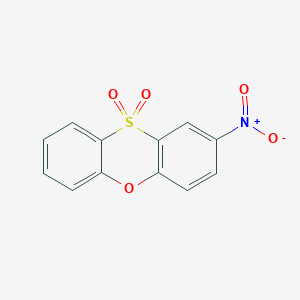
2-Nitrophenoxathiin-10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenoxathiin-10,10-dioxide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological systems. In
Scientific Research Applications
2-Nitrophenoxathiin-10,10-dioxide has been used in a wide range of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and cellular signaling pathways. This compound has also been used as a fluorescent probe for imaging biological systems, as it exhibits strong fluorescence in the visible range. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Nitrophenoxathiin-10,10-dioxide is complex and varies depending on the specific application. In general, this compound acts as an inhibitor or modulator of various biological processes by binding to specific targets, such as enzymes or proteins. The exact mechanism of binding and inhibition varies depending on the specific target and the structure of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Nitrophenoxathiin-10,10-dioxide is its versatility in scientific research applications. This compound can be used in a wide range of experiments, from basic biochemical assays to complex cellular imaging studies. Additionally, the fluorescent properties of this compound make it a valuable tool for visualizing biological systems. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful optimization of reaction conditions to achieve high yields and purity.
Future Directions
There are many potential future directions for research on 2-Nitrophenoxathiin-10,10-dioxide. One area of interest is the development of new synthesis methods that can improve yield and purity while reducing the use of toxic reagents. Another potential direction is the exploration of new applications for this compound, such as in the development of novel therapeutics for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with biological systems.
Synthesis Methods
The synthesis of 2-Nitrophenoxathiin-10,10-dioxide involves the reaction of 2-nitrophenol with 1,4-dioxaspiro[4.5]decane-8,9-dione in the presence of a catalyst. This reaction results in the formation of a yellow crystalline powder, which can be purified through recrystallization. The purity and yield of the final product can be optimized through various modifications to the reaction conditions.
properties
CAS RN |
105583-03-7 |
|---|---|
Molecular Formula |
C12H7NO5S |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
2-nitrophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H7NO5S/c14-13(15)8-5-6-10-12(7-8)19(16,17)11-4-2-1-3-9(11)18-10/h1-7H |
InChI Key |
DURHLDOYVCSYMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)[N+](=O)[O-] |
Pictograms |
Corrosive; Irritant |
synonyms |
2-Nitrophenoxathiin-10,10-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



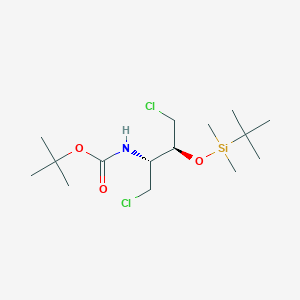

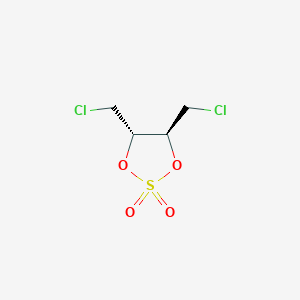

![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
